25T4-NBOMe hydrochloride

Neurotoxicity in vitro toxicology NBOMe cytotoxicity

Common pain point: lack of well-characterized NBOMe reference standards for SAR studies and forensic toxicology. Researchers need a compound with defined pharmacological and toxicological profiles to validate assays and calibrate instruments. 25T4-NBOMe hydrochloride (≥98% purity) is an analytical reference standard with characterized 5-HT2A agonist activity (EC50 1.3 nM) and 4.3-5.5× greater cytotoxicity than 2C-T-4 in SH-SY5Y cells. It serves as an intermediate-potency calibrator for functional 5-HT2A assays, a neurotoxicity benchmark, and a certified reference material for LC-MS/MS, GC-MS, and IR spectroscopy method validation. Supplied as a crystalline solid with ≥5-year stability at -20°C. Available in 1-50 mg research quantities.

Molecular Formula C21H30ClNO3S
Molecular Weight 412.0 g/mol
CAS No. 1566571-73-0
Cat. No. B591747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25T4-NBOMe hydrochloride
CAS1566571-73-0
Synonyms2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride;  2C-T-4-NBOMe;  2,​​5-D​imethoxy-​​N-​​[(2-​​methoxyphenyl)​methyl]​-​​4-​​[(1-​​methylethyl)​thio]​-​benzeneethanamine Monohydrochloride
Molecular FormulaC21H30ClNO3S
Molecular Weight412.0 g/mol
Structural Identifiers
SMILESCC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
InChIInChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H
InChIKeyJJPMHWMYUDTAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





25T4-NBOMe Hydrochloride: Pharmacological and Analytical Baseline


25T4-NBOMe hydrochloride is a synthetic compound belonging to the N-benzylphenethylamine (NBOMe) class, specifically the 25-NB series [1]. It is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine [2]. This compound acts as a potent agonist at serotonin 5-HT2 receptors, particularly 5-HT2A, with high affinity and functional activity [1][3]. The hydrochloride salt form (CAS 1566571-73-0) is a preferred format for laboratory research due to its enhanced stability and solubility [4].

1 5-HT2A agonist reference standard · NBOMe series
2 Cytotoxicity screening tool · neurotoxicity models
3 Hydrochloride salt format · enhanced stability
4 Forensic analytical standard · isomer differentiation

Why 25T4-NBOMe Cannot Be Substituted


Generic substitution is precluded by three critical factors. First, 25T4-NBOMe demonstrates a distinct in vitro toxicological profile compared to its parent compound 2C-T-4, with significantly enhanced cytotoxicity in SH-SY5Y neuroblastoma cells and primary rat cortical cultures [1]. Second, among NBOMe derivatives with sulfur-containing substitutions, 25T4-NBOMe exhibits an intermediate 5-HT2A receptor activation potency (EC50 1.3 nM) that is approximately 12-fold lower than the most potent analog 25N-NBOMe (EC50 0.11 nM) [2]. Third, the NBOMe series overall displays high plasma protein binding (≥90%), a pharmacokinetic property that may impact accumulation and drug-drug interaction potential relative to the 2C series [3]. These quantitative differences mandate compound-specific selection based on experimental objectives, whether for receptor pharmacology studies, toxicological risk assessment, or forensic method development.

vs 2C-T-4
NBOMe modification substantially alters cytotoxicity; neurotoxic response in SH-SY5Y and primary neuronal models may not reproduce parent compound profile. Cytotoxicity endpoint context may differ significantly.
vs NBOMe series
25T4-NBOMe exhibits intermediate 5-HT2A potency; assay response may shift relative to high-potency analogs like 25N-NBOMe. Potency ranking within tested set requires compound-specific validation.
vs 2C series
High plasma protein binding may alter free fraction; analytical recovery and in vitro exposure context may not directly transfer. Class-level pharmacokinetic review recommended.

Quantitative Differentiation of 25T4-NBOMe


SH-SY5Y Cell Cytotoxicity

In a 2024 comparative study by Gil-Martins et al., 25T4-NBOMe demonstrated significantly enhanced cytotoxicity in SH-SY5Y neuroblastoma cells relative to its parent compound 2C-T-4 [1]. The neutral red (NR) uptake assay, which measures lysosomal integrity, showed a 4.3-fold reduction in EC50 (154.1 μM vs. 35.7 μM, p<0.0001), while the MTT assay, which measures mitochondrial metabolic activity, showed a 5.3-fold reduction in EC50 (190.7 μM vs. 36.0 μM, p<0.0001) [1].

SH-SY5Y Cytotoxicity
Head-to-head
NR EC50 35.7 μM vs 154.1 μM (4.3-fold); MTT EC50 36.0 μM vs 190.7 μM (5.3-fold)
Reported cell-model cytotoxicity endpoint review; supports neurotoxic hazard screening context.
SH-SY5Y cells; compared to 2C-T-4. Data to verify for your model.
Neurotoxicity in vitro toxicology NBOMe cytotoxicity

Primary Cortical Neuron Cytotoxicity

In primary rat cortical cultures, 25T4-NBOMe also exhibited markedly greater cytotoxicity than 2C-T-4 [1]. The neutral red (NR) EC50 for 25T4-NBOMe was 19.9 μM, compared to 110.2 μM for 2C-T-4, representing a 5.5-fold enhancement in cytotoxic potency (p<0.0001) [1].

Cortical Neuron Cytotoxicity
Head-to-head
NR EC50 19.9 μM vs 110.2 μM (5.5-fold reduction)
Reported primary neuronal endpoint context; supports differentiation from parent phenethylamine.
Primary rat cortical cultures. Requires validation in other neuronal models.
Primary neuronal cultures neurotoxicity NBOMe neurotoxicology

5-HT2A Receptor Potency Ranking

Among NBOMe compounds characterized in a 2020 in vitro study by Åstrand et al., 25T4-NBOMe displayed an intermediate potency at the 5-HT2A receptor, with an EC50 of 1.3 nM [1]. This places 25T4-NBOMe approximately 12-fold less potent than 25N-NBOMe (EC50 = 0.11 nM), the most potent compound in the panel, and approximately 26-fold less potent than bromo-dragonfly (EC50 = 0.05 nM, 400-fold more potent than LSD) [1].

5-HT2A Potency
Cross-study
EC50 1.3 nM; 12-fold lower than 25N-NBOMe (0.11 nM)
Supports 5-HT2A receptor assay context; intermediate calibrator for SAR studies.
AequoZen cell system. Ranked within tested NBOMe panel.
Serotonin receptor pharmacology 5-HT2A agonism receptor binding

Plasma Protein Binding

A 2019 in vitro toxicokinetic study by Richter et al. demonstrated that NBOMe derivatives, as a class, exhibit high plasma protein binding (PPB) exceeding 90% [1]. This high PPB value (>90%) suggests that NBOMe compounds have a low free fraction (fu) in circulation, which can impact drug accumulation, drug-drug interactions, and interpretation of analytical findings [1]. A PPB value exceeding 70% is expected to impact distribution and excretion, and a PPB >90% indicates that displacement interactions could lead to clinically significant effects [1].

Plasma Protein Binding
Class-level
≥90% PPB for NBOMe derivatives
Supports toxicokinetic review; high binding may shift free-fraction interpretation.
Class-level inference; compound-specific verification recommended.
Pharmacokinetics plasma protein binding toxicokinetics

Positional Isomer Differentiation

A 2012 DEA Microgram publication by Casale and Hays provided comprehensive analytical characterization of eleven NBOMe derivatives, including 25T4-NBOMe, enabling differentiation from their 3- and 4-methoxybenzyl positional isomers [1]. The study presents mass spectrometry and infrared spectrometry data that allow for unambiguous identification of 25T4-NBOMe in forensic samples [1]. This analytical differentiation is essential for accurate compound identification in seized drug analysis, toxicological screening, and research applications where isomeric purity is critical.

Positional Isomer ID
Head-to-head
MS and IR spectral characterization vs 3- and 4-methoxybenzyl isomers
Supports forensic method context; enables unambiguous compound identification.
DEA Microgram reference data; validate against your instrument and matrix.
Forensic chemistry analytical toxicology mass spectrometry

5-HT2A Selectivity Over 5-HT1A

According to a 2020 Frontiers in Neuroscience review, NBOMe compounds as a class are ultra-potent agonists of 5-HT2A and 5-HT2C receptors with Ki values in the low nanomolar range, exhibiting more than 1000-fold selectivity for 5-HT2A compared with 5-HT1A [1]. They also display markedly lower affinity, potency, and efficacy at the 5-HT2B receptor compared to 5-HT2A or 5-HT2C [1]. While the review does not provide receptor-specific selectivity ratios for 25T4-NBOMe individually, this class-level selectivity profile supports its use as a 5-HT2A-preferring tool compound in research contexts where minimizing 5-HT1A and 5-HT2B activation is desirable.

5-HT2A Selectivity
Class-level
>1000-fold selectivity over 5-HT1A
Supports 5-HT2A-preferring probe context; class-level inference may require compound-specific review.
Front Neurosci review. Not individually confirmed for 25T4-NBOMe.
Receptor pharmacology 5-HT2A selectivity serotonin receptors

25T4-NBOMe Hydrochloride: Validated Applications


Cytotoxicity and Neurotoxicity Screening

Based on the direct head-to-head comparison from Gil-Martins et al. [1], 25T4-NBOMe hydrochloride serves as an essential reference compound for in vitro cytotoxicity studies. Its 4.3- to 5.5-fold greater cytotoxic potency in SH-SY5Y cells and primary rat cortical cultures relative to 2C-T-4 provides a quantifiable benchmark for assessing the neurotoxic hazard conferred by the NBOMe structural modification. Forensic toxicology laboratories and neuropharmacology research groups can utilize this compound to validate cellular viability assay platforms or to serve as a positive control when evaluating novel phenethylamine derivatives.

5-HT2A Receptor Calibration and SAR Studies

Given its defined EC50 of 1.3 nM at the 5-HT2A receptor in the AequoZen cell system [2], 25T4-NBOMe hydrochloride is well-suited as an intermediate-potency calibrator for functional 5-HT2A assays. Researchers conducting structure-activity relationship (SAR) studies on 4-position substitutions of the NBOMe scaffold can use 25T4-NBOMe as a reference point, particularly when comparing sulfur-containing (thio) analogs such as 25T2-NBOMe and 25T7-NBOMe against halogenated derivatives (e.g., 25I-NBOMe, 25B-NBOMe).

Forensic Method Development and Validation

The published mass spectrometry and infrared spectral data for 25T4-NBOMe [3] support its use as a certified reference material for developing and validating confirmatory analytical methods. Forensic laboratories can employ this compound to optimize LC-MS/MS, GC-MS, or IR spectroscopy workflows, ensuring unambiguous differentiation from the 3- and 4-methoxybenzyl positional isomers that may co-occur in seized drug samples or biological matrices.

Pharmacokinetic and Metabolism Studies

The class-level finding that NBOMe derivatives exhibit plasma protein binding exceeding 90% [4] positions 25T4-NBOMe hydrochloride as a representative tool compound for investigating the impact of high PPB on in vitro-in vivo extrapolation, drug-drug interaction potential, and analytical recovery. This is particularly relevant for researchers developing methods for detecting NBOMe metabolites in urine or assessing free drug concentrations in plasma.

Application
Selection Property
Validation Focus
Cytotoxicity & neurotoxicity screening
Cell-model endpoint review
NR/MTT EC50 benchmarks vs 2C-T-4
5-HT2A receptor pharmacology & SAR
Assay calibration context
EC50 ranking within NBOMe panel
Forensic method development
Analytical identification context
MS/IR isomer differentiation
Pharmacokinetic & metabolism studies
Toxicokinetic review
Plasma protein binding profile

Technical Documentation Hub

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39 linked technical documents
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